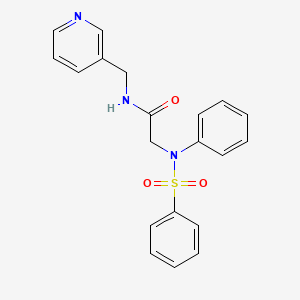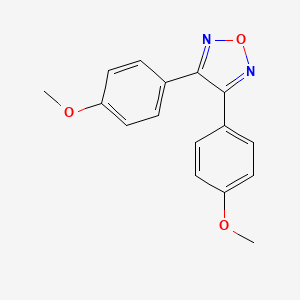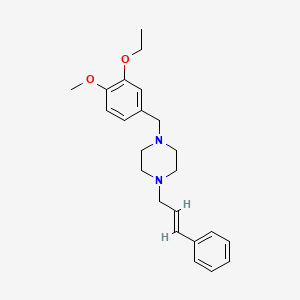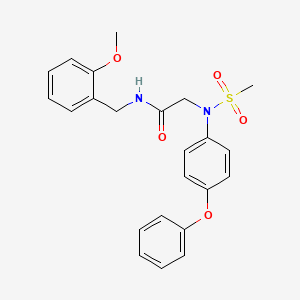
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Übersicht
Beschreibung
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as PSB-603, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of a specific enzyme, which plays a critical role in various biological processes.
Wirkmechanismus
PSB-603 inhibits the activity of a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a critical role in various biological processes such as energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT by PSB-603 leads to a decrease in the intracellular levels of NAD+ and subsequently results in the inhibition of various biological processes that require NAD+ as a cofactor.
Biochemical and Physiological Effects:
PSB-603 has been shown to have a potent anti-tumor effect in various cancer cell lines, making it a potential candidate for cancer therapy. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, PSB-603 has been shown to have a protective effect against oxidative stress-induced cell death, making it a potential candidate for the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
PSB-603 has several advantages for lab experiments, including its high potency and selectivity for NAMPT inhibition, which allows for the specific targeting of NAD+ biosynthesis. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain assays. Additionally, PSB-603 has been shown to have poor pharmacokinetic properties, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of PSB-603. One potential direction is to optimize the pharmacokinetic properties of the compound to improve its potential therapeutic applications. Another direction is to investigate the potential of PSB-603 as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of PSB-603. Finally, the potential of PSB-603 as a therapeutic agent for other diseases associated with oxidative stress should also be investigated.
Wissenschaftliche Forschungsanwendungen
PSB-603 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of various biological processes, including cell proliferation, apoptosis, and inflammation. PSB-603 has also been shown to have a potent anti-tumor effect in various cancer cell lines, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(22-15-17-8-7-13-21-14-17)16-23(18-9-3-1-4-10-18)27(25,26)19-11-5-2-6-12-19/h1-14H,15-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWFIQJUIGIDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-anilino-2-oxoethyl)thio]nicotinic acid](/img/structure/B3464511.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B3464516.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3464524.png)

![2-[(2-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3464552.png)
![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)thio]aniline](/img/structure/B3464558.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzamide](/img/structure/B3464565.png)
![N-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464570.png)
![N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3464585.png)

![ethyl {[4-cyano-1-(1-piperidinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetate](/img/structure/B3464599.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3464615.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3464626.png)